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Compound of Interest

[(2-Bromo-3-fluorophenyl)methyl]
Compound Name:
(propan-2-yl)Jamine

CAS No.: 1499287-01-2

Cat. No.: B1459110

Get Quote

\ J

CAS Registry Number: 1214349-11-7 HCI Salt CAS: 1214376-83-6

Chemical Identity & Core Properties

(2-Bromo-3-fluorophenyl)methylamine, also known as 2-Bromo-3-fluorobenzylamine, is a high-
value halogenated building block used extensively in medicinal chemistry. Its structure features
a primary amine handle for amide coupling or reductive amination, an ortho-bromine for cross-
coupling (Suzuki-Miyaura, Buchwald-Hartwig), and a meta-fluorine atom that modulates
lipophilicity and metabolic stability.

Physicochemical Profile
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Property Value Note
Molecular Formula C7H7BrFN
Molecular Weight 204.04 g/mol Free Base
Appearance Colorless to pale yellow oil Darkens upon oxidation
Boiling Point ~245°C (Predicted) Distillable under vacuum
Density 1.62 g/cm3 (Predicted)
pKa ~9.0 (Conjugate acid) Typical for benzylamines
N DMSO, Methanol, DCM, Ethyl o N
Solubility Limited water solubility
Acetate
2-8°C, Inert Atmosphere Hygroscopic; store as HCI salt
Storage N
(Ar/N2) for stability

Synthesis & Manufacturing Protocol

Core Directive: The synthesis of halogenated benzylamines requires chemoselective reduction.
Catalytic hydrogenation (e.g., H2/Pd-C) is contraindicated due to the high risk of
hydrodehalogenation (cleaving the C-Br bond). The industry-standard protocol utilizes a
borane-mediated reduction of the corresponding nitrile.[1]

Precursor

 Starting Material: 2-Bromo-3-fluorobenzonitrile (CAS: 425379-16-4)

* Reagent: Borane-Dimethyl Sulfide Complex (BHs[1]:DMS) or Borane-THF.

Step-by-Step Protocol (Self-Validating)

e Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen
inlet, and addition funnel. Maintain an inert atmosphere throughout.

e Solvation: Dissolve 2-Bromo-3-fluorobenzonitrile (1.0 eq) in anhydrous Tetrahydrofuran
(THF) [0.5 M concentration]. Cool to 0°C.
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e Reduction: Dropwise add BHs-DMS (2.0-3.0 eq) over 30 minutes. The exotherm must be
controlled to keep the internal temperature <5°C.

o Validation: Gas evolution (minimal) indicates controlled addition.

o Reflux: Allow the mixture to warm to Room Temperature (RT), then heat to reflux (65°C) for
4—6 hours.

o Validation: Monitor by TLC or LC-MS. Disappearance of nitrile peak (2230 cm~* in IR)
confirms conversion.

¢ Quench (Critical): Cool to 0°C. Carefully add Methanol (MeOH) dropwise to destroy excess
borane. Vigorous hydrogen evolution will occur.

e Acid Hydrolysis: Add 6M HCI (excess) and reflux for 1 hour to break the boron-amine
complex.

o Workup:
o Concentrate to remove THF/MeOH.
o Basify the aqueous residue with 4M NaOH to pH >12.
o Extract with Dichloromethane (DCM) (3x).
o Dry over Na2SOu4, filter, and concentrate.[2]

« Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH
gradient) or convert to the HCI salt for crystallization.

Synthesis Workflow Diagram

2-Bromo-3-fluorobenzonitrile
(CAS 425379-16-4) 0°C -> Reflux

Boron-Amine Complex Basify & Extract

BH3.DMS / THF
(Reductive Agent)
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Figure 1: Chemoselective reduction pathway avoiding dehalogenation.

Applications in Drug Discovery

This molecule serves as a "linchpin” scaffold, allowing divergent synthesis in hit-to-lead
optimization.

Scaffold Analysis & SAR

o Fluorine Effect: The C3-fluorine exerts an electron-withdrawing effect, lowering the pKa of
the amine compared to non-fluorinated analogues. This often improves oral bioavailability
and blood-brain barrier (BBB) penetration by reducing basicity.

e Metabolic Blocking: The fluorine atom blocks the C3 position from oxidative metabolism
(P450 hydroxylation), extending the half-life of the drug candidate.

Orthogonal Functionalization Strategy

Researchers utilize the Amine and Bromine handles sequentially:

o Path A (Amide Coupling): Reaction of the primary amine with carboxylic acids to form the
core pharmacophore.

o Path B (Suzuki/Buchwald): The ortho-bromide is sterically crowded but highly reactive for
Palladium-catalyzed cross-coupling, allowing the introduction of biaryl systems or
heteroocycles after the amide bond is formed.

Known Target Classes

e Kinase Inhibitors: Used in the synthesis of STK4 (MST1) inhibitors and p38 MAP kinase
inhibitors where the halogenated benzyl ring fits into hydrophobic pockets (e.g., the ATP-
binding site).

e GPCR Ligands: The benzylamine motif is a privileged structure for aminergic GPCRs
(Dopamine, Serotonin receptors).
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Handling, Safety, & Storage

Signal Word:DANGER

Hazard Statements (GHS)[4]

o H314: Causes severe skin burns and eye damage.
¢ H302: Harmful if swallowed.[3]

+ H335: May cause respiratory irritation.[3][4][5]

Storage Protocol

* Atmosphere: Air-sensitive. Store under Nitrogen or Argon.

e Form: The free base is an oil and prone to oxidation (browning). Conversion to the
Hydrochloride Salt (CAS 1214376-83-6) is recommended for long-term storage (>1 month).

« Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

Emergency Response Diagram

Exposure Incident

Skin Contact Eye Contact Inhalation

Wash with soap/water Rinse cautiously
(15 mins) (Remove contacts)

Move to fresh air
(Support breathing)

Seek Medical Attention
(Show SDS)
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Figure 2: Immediate response protocol for exposure to corrosive benzylamines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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